Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-
Description
This compound features a benzene core substituted with two functional groups:
- A (4-methylphenyl)ethynyl group at position 4, where the ethynyl (acetylene) linker enables π-conjugation, enhancing electronic properties. The methyl group on the phenyl ring acts as a weak electron-donating substituent.
Such structures are often explored in materials science, particularly for liquid crystal displays (LCDs), organic electronics, or as synthetic intermediates.
Properties
CAS No. |
107949-22-4 |
|---|---|
Molecular Formula |
C25H30 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H30/c1-3-4-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 |
InChI Key |
UEWUXXCQZUSEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” typically involves multi-step organic reactions. One possible route could include:
Formation of the butylcyclohexyl group: Starting with cyclohexane, a butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the methylphenylethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology
While specific biological applications may not be well-documented, similar compounds are often investigated for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of such compounds might be explored for their therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action for “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include differences in:
- Substituents on the benzene ring (e.g., methoxy, ethoxy, nitro, or methyl groups).
- Cyclohexyl group modifications (e.g., alkyl chain length, substituent position).
- Ethynyl-linked aromatic groups (e.g., phenyl vs. substituted phenyl).
Substituent Effects on the Benzene Ring
a) Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound: The 4-methylphenyl group (electron-donating) may enhance solubility in nonpolar solvents compared to polar substituents.
- Nitro-Substituted Analog : "Benzene, 1-(trans-4-butylcyclohexyl)-4-[(4-nitrophenyl)ethynyl]-" () contains a nitro group (strong electron-withdrawing), which increases polarity and may redshift UV-Vis absorption due to extended conjugation.
- Molecular Weight: 361.48 g/mol (vs. ~345 g/mol estimated for the target compound).
- Applications: Nitro groups are often used in optoelectronic materials or as intermediates in dye synthesis.
b) Methoxy vs. Methyl Substituents
- 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (): Methoxy groups improve solubility in polar solvents and enhance conjugation via lone-pair donation. Molecular Weight: ~264 g/mol (smaller than the target compound due to the absence of a cyclohexyl group). Boiling Point: Not provided, but methoxy analogs typically have higher boiling points than methyl analogs due to polarity.
Cyclohexyl Group Modifications
a) Alkyl Chain Length
trans-1-Methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene ():
- Propyl chain instead of butyl; shorter chains reduce steric hindrance and lower melting points.
- Density: 1.04 g/cm³ (predicted).
- Molecular Weight: 332.49 g/mol.
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene ():
- Longer pentyl chain increases hydrophobicity and may enhance liquid crystalline phase stability.
b) Cyclohexyl vs. Phenyl Groups
Ethynyl-Linked Aromatic Groups
- Molecular Weight: 338.43 g/mol.
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